Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate

Myeloperoxidase inhibition Peroxidase selectivity Innate immunity

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate (CAS 471248-25-6) is a mono-iodinated diphenyl ether acetate ester that serves as a key synthetic intermediate for 3-iodothyroacetic acid, a bioactive metabolite of 3-iodothyronamine (T1AM) with functional effects in FRTL-5 thyroid cells. This compound belongs to the iodothyronine/iodothyroacetic acid structural class and is characterized by a single iodine at the 3-position of the central phenyl ring, distinguishing it from di-iodo and tri-iodo congeners.

Molecular Formula C15H13IO4
Molecular Weight 384.169
CAS No. 471248-25-6
Cat. No. B580811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate
CAS471248-25-6
SynonymsMethyl 4-(4-Hydroxyphenoxy)-3-iodophenylacetate; 
Molecular FormulaC15H13IO4
Molecular Weight384.169
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1)OC2=CC=C(C=C2)O)I
InChIInChI=1S/C15H13IO4/c1-19-15(18)9-10-2-7-14(13(16)8-10)20-12-5-3-11(17)4-6-12/h2-8,17H,9H2,1H3
InChIKeyISXBRCRUXPNHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate (CAS 471248-25-6): A Mono-Iodinated Diphenyl Ether Acetate with Differentiated Peroxidase Inhibition


Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate (CAS 471248-25-6) is a mono-iodinated diphenyl ether acetate ester that serves as a key synthetic intermediate for 3-iodothyroacetic acid, a bioactive metabolite of 3-iodothyronamine (T1AM) with functional effects in FRTL-5 thyroid cells . This compound belongs to the iodothyronine/iodothyroacetic acid structural class and is characterized by a single iodine at the 3-position of the central phenyl ring, distinguishing it from di-iodo and tri-iodo congeners. Curated bioactivity data from the ChEMBL/BindingDB repository reveal its inhibition profile against three heme peroxidases—myeloperoxidase (MPO), thyroid peroxidase (TPO), and cytochrome P450 3A4 (CYP3A4)—establishing a quantifiable selectivity fingerprint [1].

Why Generic Substitution Among Iodinated Diphenyl Ethers Is Not Supported: Quantitative Selectivity Evidence for Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate


Iodinated diphenyl ether acetates and thyronine analogs are not interchangeable in experimental settings because shifts in iodine substitution pattern and side-chain functionality produce large-magnitude changes in target selectivity and potency [1]. The mono-iodo methyl ester variant CAS 471248-25-6 exhibits a selectivity window of approximately 16-fold between MPO (IC50 159 nM) and CYP3A4 (IC50 2,600 nM), and approximately 40-fold between MPO and TPO (IC50 6,300 nM), all measured under standardized recombinant enzyme assay conditions [2]. Substituting a non-iodinated or di-iodinated analog risks losing this defined selectivity profile, as demonstrated by the fact that the corresponding 3,5-diiodo free acid analog shows potent peptide deformylase inhibition (Ki 0.66 μM) rather than the MPO-preferring profile of the mono-iodo methyl ester [3]. Procurement of the correct CAS-numbered compound is therefore essential for reproducibility in peroxidase selectivity studies.

Quantitative Differentiation Evidence for Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate: Comparator-Anchored Bioactivity Data


MPO Inhibition Potency: Mono-Iodo Methyl Ester Achieves Sub-Micromolar IC50 Against Recombinant Human Myeloperoxidase

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM in an aminophenyl fluorescein-based assay in the presence of 120 mM NaCl with 10 min incubation [1]. This represents sub-micromolar potency against a therapeutically pursued target in inflammatory and cardiovascular diseases. For context, the structurally related 3,5-diiodo free acid analog, [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid, was characterized not as an MPO inhibitor but as a competitive peptide deformylase inhibitor (Ki 0.66 μM), highlighting a distinct target engagement profile driven by the mono-iodo substitution pattern [2].

Myeloperoxidase inhibition Peroxidase selectivity Innate immunity

MPO vs. CYP3A4 Selectivity: A 16-Fold Window Quantified Under Standardized Assay Conditions

In side-by-side curated data from the same BindingDB entry, methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate exhibits an IC50 of 2,600 nM (2.60E+3 nM) against human CYP3A4, compared with an IC50 of 159 nM against human MPO, yielding a selectivity ratio of approximately 16.4-fold in favor of MPO inhibition [1]. Both values were curated by Bristol Myers Squibb and deposited in ChEMBL, providing standardized annotation provenance. This quantitative selectivity profile is critical for experimental designs where CYP3A4 off-target activity must be minimized, such as in cell-based MPO inhibition studies where CYP-mediated metabolic interference could confound results.

CYP3A4 selectivity Off-target profiling Drug metabolism

MPO vs. TPO Selectivity: A 40-Fold Differentiation Window Between Two Heme Peroxidases

The compound demonstrates an IC50 of 6,300 nM (6.30E+3 nM) against human thyroid peroxidase (TPO) using 3-iodo-tyrosine as substrate with 10 min incubation, compared with an IC50 of 159 nM against human MPO under analogous recombinant enzyme assay conditions [1]. This yields an MPO-over-TPO selectivity ratio of approximately 39.6-fold. TPO belongs to the same mammalian heme peroxidase family as MPO, making this intra-family selectivity noteworthy. The mono-iodo substitution pattern at the 3-position, combined with the methyl ester side chain, likely contributes to this discrimination, as the 3,5-diiodo free acid analog shows a distinct peptide deformylase inhibition profile rather than differential MPO/TPO activity [2].

Thyroid peroxidase selectivity Peroxidase family selectivity Iodothyronine-related compounds

HPPD Inhibition as a Secondary Pharmacological Activity: IC50 90 nM Against 4-Hydroxyphenylpyruvate Dioxygenase

In addition to its peroxidase inhibition profile, methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 90 nM [1]. HPPD is a key enzyme in tyrosine catabolism. For comparison, 2-(4-hydroxyphenoxy)-2-methylpropanoic acid, a structurally simpler phenoxyacetic acid derivative, also inhibits HPPD with an IC50 of 90 nM, indicating that mono-iodination at the 3-position of the central phenyl ring does not abrogate HPPD inhibitory activity despite the increased steric bulk and different overall molecular architecture [1]. This dual MPO/HPPD activity profile distinguishes the target compound from analogs that may retain only one of these activities.

HPPD inhibition Tyrosine catabolism Herbicide target homology

Mono-Iodo Methyl Ester vs. 3,5-Diiodo Free Acid: Differentiated Target Engagement Driven by Iodination State

A comparison of structurally proximal analogs reveals divergent pharmacological profiles dictated by iodination state and side-chain functionality. The target compound (mono-iodo, methyl ester) inhibits MPO with an IC50 of 159 nM, CYP3A4 with 2,600 nM, and TPO with 6,300 nM [1]. In contrast, the 3,5-diiodo free acid analog, [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid (CAS 1155-40-4), is characterized as a competitive inhibitor of bacterial peptide deformylase with a Ki of 0.66 ± 0.007 μM, with no reported MPO activity [2]. Furthermore, the SAR study of the diiodo analog explicitly demonstrated that the carboxylate group is required for peptide deformylase activity, while the distal phenolic function can be methylated without significant effect—meaning the methyl ester of the diiodo compound would retain PDF activity but the mono-iodo methyl ester (target compound) has not been characterized for this target [2]. This orthogonal target engagement demonstrates that the number of iodine substituents fundamentally redirects biological activity from antibacterial target space (PDF) to mammalian peroxidase target space (MPO/TPO/CYP3A4).

Structure-activity relationship Iodination state Peptide deformylase vs. MPO

Synthetic Intermediate Utility: Defined Role as Precursor to 3-Iodothyroacetic Acid, a T1AM Metabolite with Functionally Characterized Effects in Thyroid Cells

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate is a documented intermediate in the synthesis of 3-iodothyroacetic acid (I728600), which is the primary oxidative metabolite of 3-iodothyronamine (T1AM) . T1AM is an endogenous thyroid hormone derivative and a potent agonist of trace amine-associated receptor 1 (TAAR1), while its metabolite 3-iodothyroacetic acid has been shown to exert functional effects in FRTL-5 thyroid cells [1]. The structurally related compound 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)ethanaminium chloride, which represents the decarboxylated amine form, exhibits EC50 of 314 nM at mouse TAAR1 expressed in HEK293 cells [2], indicating that modification of the side chain from methyl ester to ethylamine redirects activity toward TAAR1 agonism. This established synthetic route and defined biological endpoint distinguish CAS 471248-25-6 from other iodinated diphenyl ethers that lack a characterized downstream metabolite pathway.

3-Iodothyroacetic acid T1AM metabolite FRTL-5 thyroid cells

Priority Application Scenarios for Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate (CAS 471248-25-6) Based on Quantitative Evidence


MPO-Focused Inhibitor Screening with Defined CYP3A4 and TPO Selectivity Windows

Researchers designing myeloperoxidase inhibition assays can employ CAS 471248-25-6 as a mono-iodinated probe compound with a quantified selectivity profile: MPO IC50 = 159 nM, CYP3A4 IC50 = 2,600 nM (16.4-fold window), and TPO IC50 = 6,300 nM (39.6-fold window), all from a single curated BindingDB/ChEMBL dataset [1]. This compound is suitable as a reference inhibitor in MPO enzymatic assays requiring minimized interference from the closely related heme peroxidase TPO or from CYP3A4-mediated metabolic confounding. The defined selectivity values enable calculation of appropriate concentration ranges for MPO-selective pharmacological experiments without concurrent TPO blockade. Users should verify lot-specific purity (≥98% reported by commercial suppliers) and confirm IC50 values in their own assay systems, as absolute potency may vary with assay conditions.

Structure-Activity Relationship Studies on Iodination State-Dependent Target Switching

This compound serves as a critical SAR probe for investigating how mono-iodination at the 3-position versus di-iodination at the 3,5-positions of the diphenyl ether scaffold redirects biological target engagement from mammalian heme peroxidases (MPO/TPO/CYP3A4) to bacterial peptide deformylase [1][2]. The target compound (CAS 471248-25-6) demonstrates MPO IC50 = 159 nM, while the 3,5-diiodo free acid analog (CAS 1155-40-4) exhibits peptide deformylase Ki = 0.66 μM with no reported MPO activity. Systematic comparison of these two compounds, alongside the non-iodinated parent scaffold, enables researchers to deconvolute the contributions of iodine substitution number, iodine position, and side-chain functionality (methyl ester vs. free acid) to target selectivity. Such studies are directly relevant to understanding the pharmacological divergence within iodothyronine-derived compound libraries.

T1AM Metabolite Pathway Research and 3-Iodothyroacetic Acid Synthesis

In studies of 3-iodothyronamine (T1AM) biology—where T1AM acts as an endogenous TAAR1 agonist and its oxidative metabolite 3-iodothyroacetic acid exerts functional effects in FRTL-5 thyroid cells—CAS 471248-25-6 provides an authenticated synthetic intermediate for generating 3-iodothyroacetic acid [1][2]. The methyl ester can be hydrolyzed to the corresponding free acid under standard conditions, yielding the biologically relevant metabolite for use in cell-based assays. This synthetic utility is complemented by the compound's own bioactivity profile, enabling dual-use experimental designs where the intermediate itself may be tested for MPO/HPPD modulation while the hydrolysis product is used in parallel for thyroid cell functional assays. The structurally related ethylamine analog (TAAR1 EC50 = 314 nM) provides an additional reference point for distinguishing side-chain-dependent biological effects [3].

Dual MPO/HPPD Pharmacological Profiling

CAS 471248-25-6 exhibits dual inhibitory activity against both myeloperoxidase (IC50 = 159 nM) and 4-hydroxyphenylpyruvate dioxygenase (IC50 = 90 nM) [1][2]. This dual profile is relevant for studies exploring the intersection of innate immune peroxidase activity and tyrosine catabolic pathways, particularly in models where MPO-derived oxidants and HPPD-mediated metabolite flux may interact. The HPPD IC50 of 90 nM is identical to that of 2-(4-hydroxyphenoxy)-2-methylpropanoic acid, a simpler phenoxyacetic acid, indicating that the additional iodinated phenyl ring does not compromise HPPD engagement despite the significantly increased molecular complexity. Researchers should note that this dual activity has not been systematically characterized in vivo, and the compound should be considered a tool for in vitro biochemical and cellular profiling rather than an in vivo probe.

Quote Request

Request a Quote for Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.